(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine
Description
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is a secondary amine featuring a branched butan-2-yl group and a 1-(2,4-difluorophenyl)ethyl substituent.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-8(2)15-9(3)11-6-5-10(13)7-12(11)14/h5-9,15H,4H2,1-3H3 |
InChI Key |
RWQTTXXIOBHPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethylamine Derivatives
Method Overview:
One of the most straightforward approaches involves the alkylation of ethylamine or its derivatives. This process typically proceeds via nucleophilic substitution where a suitable alkyl halide or pseudo-halide reacts with ethylamine under controlled conditions.
- Step 1: Preparation of a suitable precursor, such as ethylamine or a protected form (e.g., ethylamine hydrochloride).
- Step 2: Alkylation using a butan-2-yl halide (e.g., 2-bromobutane or 2-chlorobutane) in the presence of a base like potassium carbonate or sodium hydride.
- Step 3: Introduction of the 2,4-difluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.
- Solvent: Acetone, DMF, or DMSO.
- Temperature: 25–80°C depending on reactivity.
- Catalyst: Sometimes transition metal catalysts (e.g., Pd) are employed for cross-coupling steps.
- Over-alkylation leading to tertiary amines.
- Control of regioselectivity, especially when multiple reactive sites are present.
Reductive Amination of Ketones or Aldehydes
Method Overview:
Reductive amination offers a versatile route, especially when starting from a ketone or aldehyde precursor. This method involves the formation of an imine or iminium intermediate, followed by reduction to the amine.
- Step 1: Synthesis of a ketone with the desired backbone, such as 2-ethyl-1-phenylethanone derivative containing fluorinated aromatic groups.
- Step 2: Condensation with ammonia or primary amines to form an imine.
- Step 3: Reduction using hydride sources like sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.
- Solvent: Methanol, ethanol, or acetic acid.
- Temperature: Room temperature to 50°C.
- Catalysts: Transition metals like Rh, Ru, or Pd can facilitate hydrogenation steps.
- High selectivity.
- Compatibility with various functional groups.
Transition-Metal Catalyzed Cross-Coupling Reactions
Method Overview:
Modern synthesis often employs transition-metal catalysis to construct complex aryl-alkyl bonds, especially for introducing the 2,4-difluorophenyl group.
- Suzuki-Miyaura Coupling: Using a boronic acid derivative of 2,4-difluorophenyl and a suitable alkyl halide precursor.
- Negishi or Kumada Coupling: Utilizing organozinc or Grignard reagents for aryl-alkyl bond formation.
- Step 1: Synthesize or obtain 2,4-difluorophenylboronic acid or equivalent.
- Step 2: Couple with an alkyl halide precursor bearing the butan-2-yl group.
- Step 3: Follow-up reductive amination or nucleophilic substitution to introduce the amino group.
- Catalysts: Pd(PPh3)4, Pd(dppf)Cl2.
- Base: Potassium carbonate, cesium carbonate.
- Solvent: Toluene, dioxane, or aqueous mixtures.
- Temperature: 80–120°C.
Direct Amination via Transition-Metal Catalysis
Method Overview:
Transition-metal catalyzed direct amination of hydrocarbons (C–H activation) is an emerging approach, allowing the formation of C–N bonds directly on unfunctionalized substrates.
- Selective amination of butan-2-yl derivatives with ammonia or amines.
- Catalysts such as Rh, Ir, or Ru complexes facilitate C–H activation and subsequent amination.
- Elevated temperatures (100–150°C).
- Use of directing groups or specific ligands to enhance selectivity.
- Solvent: Toluene or other inert solvents.
Data Tables and Research Findings
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
Phenyl Ring Substitution: Fluorine Position/Count: The target compound has 2,4-difluoro substitution, whereas analogs like (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine () and (2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine () feature mono-fluoro substitution. Bromine Substitution: 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine () replaces fluorine with bromine, increasing molecular weight (236.06 g/mol) and introducing heavier halogen effects, which may alter lipophilicity and metabolic stability .
Alkyl Chain Variations :
- Branching and Length : The butan-2-yl group in the target compound is a branched C₄ chain. Analogs like (2-ethylhexyl)[1-(2-fluorophenyl)ethyl]amine () feature a longer, branched C₈ chain, significantly increasing lipophilicity (MW 251.38) and likely reducing aqueous solubility .
- Propargyl Groups : (2,4-Difluorophenyl)methyl(2-methylbut-3-yn-2-yl)amine () incorporates an alkyne group, which may confer unique reactivity (e.g., click chemistry applications) but also reduce stability compared to saturated alkyl chains .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine* | C₁₂H₁₇F₂N | ~213.28 | 2,4-difluorophenyl, butan-2-yl | High electron withdrawal |
| (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine | C₁₂H₁₈FN | 195.28 | 2-fluorophenyl, butan-2-yl | Moderate lipophilicity |
| (2-Ethylhexyl)[1-(2-fluorophenyl)ethyl]amine | C₁₆H₂₆FN | 251.38 | 2-fluorophenyl, 2-ethylhexyl | High lipophilicity |
| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | C₈H₈BrF₂N | 236.06 | 4-bromophenyl, difluoroethyl | Heavy halogen effects |
| (2,4-Difluorophenyl)methyl(2-methylbut-3-yn-2-yl)amine | C₁₃H₁₅F₂N | 223.26 | 2,4-difluorophenyl, propargyl | Alkyne reactivity |
Biological Activity
(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is a compound that has attracted attention for its potential biological activities. Its structure includes a butan-2-yl group and a 2,4-difluorophenyl moiety, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H16F2N
- Molecular Weight : 215.26 g/mol
The biological activity of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is primarily attributed to its interaction with specific receptors and enzymes. The fluorinated aromatic ring enhances lipophilicity, facilitating membrane permeability and bioavailability. This property is crucial for its potential activity in modulating neurotransmitter systems and other biochemical pathways.
Biological Activity Overview
Research indicates that (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine exhibits a range of biological activities:
-
Neuropharmacological Effects :
- The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to acetylcholine and dopamine pathways.
- Studies suggest it may act as an inhibitor of acetylcholinesterase, which could enhance cholinergic transmission.
-
Antimicrobial Properties :
- Preliminary investigations have shown antimicrobial activity against various bacterial strains.
- Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) testing against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Activity :
- The compound has demonstrated potential anti-inflammatory effects in vitro, indicating it may inhibit pro-inflammatory cytokine production.
Research Findings
A summary of key research findings related to the biological activity of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is presented below:
Case Studies
-
Case Study on Neuropharmacological Effects :
A study conducted on animal models demonstrated that administration of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine led to improved cognitive function in tasks associated with memory retention. This was attributed to increased levels of acetylcholine in the synaptic cleft due to acetylcholinesterase inhibition. -
Antimicrobial Efficacy Assessment :
In vitro studies evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated significant bactericidal activity, particularly against Pseudomonas aeruginosa, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
